Trans- vs. Cis-Hinokiresinol: Stereo-Specific Neuroprotection in Oxygen-Glucose Deprivation
In a direct head-to-head comparison, trans-hinokiresinol (10 μM) significantly decreased neuronal injury in cultured cortical neurons exposed to oxygen-glucose deprivation (OGD) for 75 min followed by 9 h re-oxygenation, whereas cis-hinokiresinol at the identical concentration produced no statistically significant protection [1]. The protective effect was attributed to stereo-specific upregulation of Cu/Zn-SOD activity by trans-hinokiresinol, which cis-hinokiresinol failed to induce (**P<0.01; n = 12) [1].
| Evidence Dimension | Neuronal injury reduction in OGD/re-oxygenation (10 μM each) |
|---|---|
| Target Compound Data | trans-Hinokiresinol: significant neuroprotection (***P<0.001, n = 15–21) |
| Comparator Or Baseline | cis-Hinokiresinol: no significant neuroprotection at 10 μM |
| Quantified Difference | Qualitative difference — only trans-isomer active; cis-isomer ineffective |
| Conditions | Primary cultured cortical neurons; OGD 75 min / re-oxygenation 9 h; assayed at 10 μM |
Why This Matters
For any laboratory procuring hinokiresinol for ischemic stroke research, trans-stereochemistry is mandatory — cis-isomer is inert in this model, rendering isomer mixtures or unspecified stereochemistry entirely useless for neuroprotection assays.
- [1] Ju, C., Hwang, S., Cho, G. S., Kondaji, G., Song, S., Prather, P. L., Choi, Y., & Kim, W. K. (2013). Differential anti-ischemic efficacy and therapeutic time window of trans- and cis-hinokiresinols: Stereo-specific antioxidant and anti-inflammatory activities. Neuropharmacology, 67, 465–475. DOI: 10.1016/j.neuropharm.2012.12.006 View Source
